HES1 Protein Exhibits High-Affinity Binding to N-box DNA, Distinguishing It from Canonical E-box Binding bHLH Proteins
HES1 is functionally distinct from many other bHLH transcription factors due to a proline residue in its basic domain, which alters its DNA-binding specificity. This structural feature results in a high binding affinity for the N-box motif (CACNAG) and low affinity for the canonical E-box (CANNTG), a characteristic not shared by all HES family members and crucial for its specific repressor function [1].
| Evidence Dimension | DNA Binding Preference |
|---|---|
| Target Compound Data | High affinity for N-box (CACNAG); Low affinity for E-box (CANNTG) |
| Comparator Or Baseline | Canonical bHLH proteins (e.g., E12, MyoD) which typically bind E-box (CANNTG) with high affinity. |
| Quantified Difference | Qualitative difference: Preferential N-box binding over E-box. |
| Conditions | Inferred from structural analysis and sequence-specific DNA binding assays. |
Why This Matters
This differential DNA binding defines HES1's unique transcriptional repressor function, making it the required reagent for studying Notch-mediated gene regulation, as generic E-box-binding proteins will not replicate its activity.
- [1] UniProt Consortium. UniProtKB - Q14469 (HES1_HUMAN). View Source
